molecular formula C8H10O4 B2595858 Methyl 5-(methoxymethyl)furan-2-carboxylate CAS No. 7042-04-8

Methyl 5-(methoxymethyl)furan-2-carboxylate

Cat. No.: B2595858
CAS No.: 7042-04-8
M. Wt: 170.164
InChI Key: GXYHQVZORYVUOP-UHFFFAOYSA-N
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Description

Methyl 5-(methoxymethyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.164. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(methoxymethyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a compound of significant interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of MMFC, summarizing research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MMFC is characterized by a furan ring with a methoxymethyl group and a carboxylate moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various biological applications.

The mechanism of action for MMFC involves its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors, although the exact molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that MMFC exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, MMFC demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

MMFC has also been reported to possess anti-inflammatory activities. A study isolated MMFC from Antrodia camphorata, revealing its potential to reduce inflammation in biological models . The compound's ability to modulate inflammatory pathways suggests its utility in developing therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMFC, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
Methyl furan-2-carboxylateLacks methoxymethyl groupLimited antimicrobial activity
Methyl 5-methylfuran-2-carboxylateContains a methyl group instead of methoxymethylModerate antibacterial effects
Methyl 5-(hydroxymethyl)-2-furan carboxylateHydroxymethyl instead of methoxymethylSignificant cytotoxicity against cancer cell lines

The presence of the methoxymethyl group in MMFC appears to enhance its biological activity compared to these related compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of MMFC derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values suggesting significant potential for anticancer applications. For example, one derivative showed an IC50 of 62.37 µg/mL against HeLa cells .

Antioxidant Activity

MMFC has also been studied for its antioxidant properties. Recent investigations demonstrated that it possesses antiradical activity, contributing to its overall biological profile as a potentially beneficial compound in preventing oxidative stress-related diseases .

Properties

IUPAC Name

methyl 5-(methoxymethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHQVZORYVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of dry methanol was dissolved 5.0 g (26.5 mmol) of ethyl 5-chloromethyl-2-furancarboxylate, followed by addition of 20 ml of a 28% solution of sodium methoxide in methanol. The mixture was stirred at room temperature for 17 hours, at the end of which time it was neutralized with 1N-hydrochloric acid. The resulting precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform and the solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 3.73 g (82.7%) of methyl 5-methoxymethyl-2-furancarboxylate (Compound c) as light yellow oil.
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